molecular formula C11H7BrN4 B2385623 2-Amino-4-(4-bromophenyl)-5-pyrimidinecarbonitrile CAS No. 749885-93-6

2-Amino-4-(4-bromophenyl)-5-pyrimidinecarbonitrile

Cat. No.: B2385623
CAS No.: 749885-93-6
M. Wt: 275.109
InChI Key: OLTSPZZTUUQFNV-UHFFFAOYSA-N
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Description

2-Amino-4-(4-bromophenyl)-5-pyrimidinecarbonitrile is a heterocyclic compound that features a pyrimidine ring substituted with an amino group, a bromophenyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-bromophenyl)-5-pyrimidinecarbonitrile typically involves multicomponent reactions. One common method is the condensation of aromatic aldehydes, malononitrile, and a suitable amine under solvent-free conditions. This reaction is often catalyzed by amine-functionalized silica magnetic nanoparticles, which provide high yields and purity . The reaction conditions are generally mild, avoiding the use of strong acids or bases, making the process environmentally friendly.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the principles of green chemistry are often applied. This includes the use of recyclable catalysts, solvent-free conditions, and energy-efficient processes to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4-bromophenyl)-5-pyrimidinecarbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds to form imines or amides.

    Cyclization Reactions: The nitrile group can be involved in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of a base and a suitable solvent.

    Condensation Reactions: Reagents include aldehydes or ketones, and the reactions are often carried out under acidic or basic conditions.

    Cyclization Reactions: These reactions may require catalysts such as Lewis acids or bases to facilitate the formation of new rings.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrimidine derivatives, while condensation reactions can produce imines or amides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-(4-bromophenyl)-5-pyrimidinecarbonitrile is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis.

Properties

IUPAC Name

2-amino-4-(4-bromophenyl)pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN4/c12-9-3-1-7(2-4-9)10-8(5-13)6-15-11(14)16-10/h1-4,6H,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLTSPZZTUUQFNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC=C2C#N)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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